molecular formula C8H10O2 B1625854 (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione CAS No. 76478-53-0

(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione

Cat. No. B1625854
CAS RN: 76478-53-0
M. Wt: 138.16 g/mol
InChI Key: WMJKUNDVKHUCMV-PHDIDXHHSA-N
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Description

(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione , also known as norbornane-2,5-dione , is a bicyclic organic compound. Its chemical formula is C8H10O2 , and it has a molecular weight of 138.16 g/mol . The compound exists as a crystalline or crystalline powder and is typically stored at 4°C .

Scientific Research Applications

Catalytic Applications

(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione has been utilized in the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-dienes. These chiral diene ligands, derived from (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione, are used in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones, exhibiting high enantioselectivity and catalytic activity (Otomaru et al., 2005).

Synthetic Transformations

The compound has been involved in synthesizing optically active endo,endo Bicyclo[2.2.2]octane-2,5-diol and related compounds. These transformations include the synthesis of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione, demonstrating its utility in producing optically active intermediates for various synthetic applications (Almqvist et al., 1996).

Donor-Acceptor Molecule Synthesis

It serves as a starting point for synthesizing donor−acceptor-substituted molecules. The process involves condensation reactions with different components, leading to the creation of compounds with varied electronic properties (Altmayer et al., 2001).

Biocatalytic Reductions

Bicyclo[2.2.2]octane-2,6-dione, a related compound, has been reduced using baker's yeast to produce hydroxybicyclo[2.2.2]octan-2-one, indicating its potential in biocatalytic processes (Mori & Nagano, 1990).

Chiroptical Studies

The compound has been studied for its chiroptical properties, contributing to understanding the relationship between molecular structure and chiroptical activity. These studies are crucial in developing optically active materials with specific properties (Longhi et al., 2013).

Safety And Hazards

(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione is intended for research use only and not for diagnostic or therapeutic purposes . As with any chemical, precautions should be taken during handling, storage, and disposal. Consult the Safety Data Sheet (SDS) for detailed safety information.

properties

IUPAC Name

(1R,4R)-bicyclo[2.2.2]octane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-4-6-2-1-5(7)3-8(6)10/h5-6H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJKUNDVKHUCMV-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)C1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(=O)[C@H]1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544064
Record name (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione

CAS RN

76478-53-0
Record name (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Otomaru, K Okamoto, R Shintani… - The Journal of Organic …, 2005 - ACS Publications
C 2 -Symmetric bicyclo[2.2.2]octa-2,5-dienes containing benzyl, phenyl, and substituted phenyl groups at 2 and 5 positions were prepared enantiomerically pure by way of bicyclo[2.2.2]…
Number of citations: 235 pubs.acs.org

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